2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
描述
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for the compound is 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid , reflecting its bicyclic quinoxaline core and functional substituents. The parent structure, quinoxaline, is a bicyclic system comprising two fused benzene and pyrazine rings. Numbering begins at the nitrogen atom adjacent to the ketone group (position 3), with the acetic acid substituent at position 1. Synonyms include 1-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid, as documented in chemical registries.
Molecular Architecture: Quinoxaline Core and Substituent Analysis
The molecular formula C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol) features a partially saturated quinoxaline core (3,4-dihydroquinoxalin-3-one) with two key substituents:
The SMILES notation C1C(=O)NC2=CC=CC=C2N1CC(=O)O highlights the connectivity (Figure 1). The quinoxaline ring adopts a planar conformation, while the acetic acid group introduces steric and electronic effects, influencing intermolecular interactions.
Table 1: Key molecular features
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₀N₂O₃ |
| Molecular weight | 206.20 g/mol |
| SMILES | C1C(=O)NC2=CC=CC=C2N1CC(=O)O |
| Key functional groups | Ketone (C=O), carboxylic acid |
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline exhibits coplanarity between one thienyl ring and the quinoxaline plane (dihedral angle: 3.29°), suggesting potential conformational rigidity in related systems. The acetic acid group likely induces minor deviations from planarity due to steric hindrance. Computational models predict a density of 1.356 g/cm³ and a melting point of 228–230°C (ethanol recrystallization).
Table 2: Hypothetical crystallographic parameters (analog-based)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |
| Dihedral angles | Quinoxaline-acid: ~15–20° |
Comparative Structural Analysis with Related 3,4-Dihydroquinoxaline Derivatives
The acetic acid substituent distinguishes this compound from other 3,4-dihydroquinoxaline derivatives. For instance:
- 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₅H₁₂N₂O) lacks the acetic acid group, reducing hydrogen-bonding capacity.
- Methyl 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate (C₁₁H₁₀N₂O₃) replaces the carboxylic acid with an ester, altering solubility and reactivity.
Table 3: Structural comparison of 3,4-dihydroquinoxaline derivatives
| Compound | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| 2-(3-Oxo-3,4-dihydroquinoxalin-1-yl)acetic acid | -CH₂COOH | 206.20 | High polarity, H-bond donor |
| 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one | -CH₂C₆H₅ | 236.27 | Lipophilic, π-π interactions |
| Methyl 2-(3-oxo-3,4-dihydroquinoxalin-1-yl)acetate | -CH₂COOCH₃ | 220.21 | Moderate polarity, hydrolyzable |
属性
IUPAC Name |
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZOGPXQRFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389230 | |
| Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80310-02-7 | |
| Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthesis via Reflux of o-Phenylenediamine with Chloroacetic Acid in Aqueous Ammonia
- A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is combined in aqueous ammonia (33%, 10 mL) and water (80 mL).
- The mixture is heated to reflux for 1 hour.
- Upon cooling, a light brown solid precipitates, which is filtered under reduced pressure.
- The solid is dried at 110 °C to yield an off-white solid, identified as the target quinoxalinone derivative.
- This method provides a straightforward cyclization route to the quinoxalinone core.
- The product purity is enhanced by washing and drying steps.
- This approach is reported to be superior to previously used methods in terms of yield and purity.
Alkylation of Substituted Quinoxalinone
- The substituted quinoxalinone (1 equivalent) is reacted with sodium carbonate (2 equivalents) in 96% ethanol (0.33 M).
- The corresponding benzyl chloride (1.2 equivalents) is added.
- The mixture is refluxed for 24-48 hours.
- After reaction completion, the mixture is worked up by solvent evaporation, extraction with ethyl acetate and water, drying over magnesium sulfate, and solvent removal.
- The residue is washed with cold ethanol to obtain a slightly brown solid product.
- This step introduces alkyl substituents onto the quinoxalinone nitrogen.
- The reaction is typically conducted under reflux to ensure complete alkylation.
- Purification involves solvent washing and sometimes column chromatography.
Alternative Synthesis Using Glycine Methyl Ester Hydrochloride and 2-Fluoronitrobenzene
- Glycine methyl ester hydrochloride (1.1 equivalents) and potassium carbonate (0.65 equivalents) are suspended in DMF (1 M).
- The suspension is heated to 80 °C.
- 2-Fluoronitrobenzene (1 equivalent) is added at this temperature.
- The reaction mixture is filtered through Celite to yield dihydroquinoxalinones.
- For quinoxalin-2-one derivatives bearing bromine substituents, reduction using iron in glacial acetic acid is performed, followed by neutralization and extraction steps.
- The substituted quinoxalinone is then alkylated as in method 2.
- This method allows for the introduction of various substituents on the aromatic ring.
- The reduction step is crucial for removing nitro groups to form the quinoxalinone structure.
- The use of DMF as a solvent and potassium carbonate as a base facilitates nucleophilic aromatic substitution.
Direct Alkylation of 3,4-Dihydroquinoxalin-2-one in DMF
- 3,4-Dihydroquinoxalin-2-one (1 equivalent) is dissolved in DMF (1 M).
- Potassium carbonate (2.5 equivalents) and an alkyl bromide (2 equivalents) are added successively.
- The mixture is stirred overnight at room temperature.
- The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated.
- The residue is purified by column chromatography.
- This method provides a mild and efficient way to introduce alkyl groups.
- Room temperature conditions reduce side reactions.
- Purification by chromatography ensures high purity of the final product.
Hydrolysis of Ethyl 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetate
- Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 g) is stirred in a 50:50 mixture of water and ethanol (15 mL) with 5 mL of 10% sodium hydroxide solution at room temperature for 1 hour.
- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the mixture is acidified with 3 M hydrochloric acid.
- The precipitate is collected and crystallized from ethanol to yield the dihydrate form of the acid.
- This saponification method converts the ester to the corresponding acetic acid derivative.
- The mild conditions preserve the quinoxalinone ring.
- The crystallization step provides well-defined crystals suitable for further characterization.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents & Conditions | Reaction Type | Yield/Purity Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine, chloroacetic acid | Aqueous ammonia, reflux 1 h | Cyclization | Off-white solid, improved method |
| 2 | Substituted quinoxalinone, benzyl chloride | Na2CO3, 96% EtOH, reflux 24-48 h | Alkylation | Slightly brown solid |
| 3 | Glycine methyl ester hydrochloride, 2-fluoronitrobenzene | DMF, 80 °C; Fe reduction in AcOH (if Br substituent present) | Nucleophilic substitution, reduction | Used for substituted quinoxalinones |
| 4 | 3,4-Dihydroquinoxalin-2-one | K2CO3, alkyl bromide, DMF, room temperature overnight | Alkylation | Purified by chromatography |
| 5 | Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | 10% NaOH, H2O/EtOH, room temperature, acidification | Ester hydrolysis (saponification) | 55% yield, crystallization |
Research Findings and Analysis
- The reflux method with o-phenylenediamine and chloroacetic acid in aqueous ammonia is a classical and efficient route for constructing the quinoxalinone core with the acetic acid side chain, providing good yields and purity.
- Alkylation steps using benzyl chloride or alkyl bromides under basic conditions allow for structural diversification of the quinoxalinone derivatives, critical for pharmaceutical applications.
- The use of glycine methyl ester hydrochloride and 2-fluoronitrobenzene followed by reduction expands the scope of substituents on the quinoxalinone ring, enabling fine-tuning of biological activity.
- Hydrolysis of ester precursors is a reliable method to obtain the free acid form of the compound, with mild reaction conditions preserving the integrity of the quinoxalinone ring system.
- Purification techniques such as washing, filtration, and column chromatography are essential to isolate analytically pure products suitable for further study or pharmaceutical use.
化学反应分析
Substitution Reactions
The electron-deficient quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) at activated positions. Key examples include:
-
The nitro group at position 3 (R<sub>3</sub>) is selectively reduced to an amine under catalytic hydrogenation .
-
Bromination occurs preferentially at the para position relative to the ketone group.
Oxidation and Tautomerism
The 3-oxo group facilitates tautomerism between keto and enol forms, influencing oxidation pathways:
-
Oxidation with H<sub>2</sub>O<sub>2</sub> in basic media yields the fully aromatic 1H-quinoxalin-2-one .
-
Air oxidation stabilizes the enol tautomer, confirmed via <sup>1</sup>H-NMR.
Hydrolysis and Esterification
The acetic acid side chain participates in hydrolysis and esterification:
| Reaction | Conditions | Product | Kinetics (t<sub>1/2</sub>) | Source |
|---|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 6h | Free carboxylic acid | 92% conversion | |
| Methyl ester formation | CH<sub>3</sub>OH/H<sub>2</sub>SO<sub>4</sub>, 60°C | Methyl ester derivative | 85% isolated yield |
-
Acidic hydrolysis cleaves ester bonds efficiently, regenerating the carboxylic acid.
-
Esterification with methanol under acid catalysis proceeds without ring-opening.
Condensation Reactions
The ketone and carboxylic acid groups enable condensation with amines and aldehydes:
-
Schiff bases exhibit strong fluorescence, useful in metal-ion sensing .
-
Mannich derivatives show improved solubility and antimicrobial activity.
Biological Interactions
The compound interacts with biological targets via hydrogen bonding and π-stacking:
-
Topoisomerase inhibition correlates with apoptosis in leukemia cells .
-
CFTR activation reduces symptoms in opioid-induced constipation models .
Comparative Reactivity Table
| Reaction | Optimal Conditions | Byproducts | Scalability |
|---|---|---|---|
| Nitro reduction | H<sub>2</sub>/Pd-C, 50°C | None | Industrial |
| Ester hydrolysis | 1M HCl, reflux | Minimal decomposition | Lab-scale |
| Mannich reaction | Morpholine, pH 5 | Oligomers (<5%) | Pilot-scale |
科学研究应用
Medicinal Chemistry
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid serves as a scaffold for the development of potential therapeutic agents. Its applications in medicinal chemistry include:
- Anticancer Agents : Studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has demonstrated an IC50 value of 0.126 μM against HeLa cervical cancer cells, which indicates potent anticancer activity compared to established drugs like doxorubicin (IC50 = 3.23 μM) .
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HeLa (Cervical) | 0.126 | Doxorubicin | 3.23 |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 3.23 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 3.23 |
- Antimicrobial Activity : The compound has shown promising antimicrobial efficacy against various pathogens, although specific minimum inhibitory concentration (MIC) values for this compound are still under investigation .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | Not yet tested | Various pathogens |
- Antiviral Activity : Preliminary studies indicate that it possesses antiviral properties, particularly against HIV-1, with an effective concentration (EC50) of approximately 0.15 ± 0.1 µg/mL .
Materials Science
In materials science, quinoxaline derivatives like this compound are explored for their potential use in:
- Organic Semiconductors : Due to their electronic properties, these compounds can be utilized in the development of organic electronic devices.
- Dyes and Fluorescent Materials : The unique structure allows for applications in dye synthesis and fluorescent materials for various industrial uses.
Organic Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules and functionalized quinoxalines. It can undergo several chemical reactions:
- Oxidation : Can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.
Reaction Types
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Amines, alcohols, or thiols under basic or acidic conditions |
Case Studies and Research Findings
Numerous studies have focused on the biological activity and synthetic applications of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through specific molecular interactions .
- Antimicrobial Efficacy : Research conducted on various quinoxaline derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, paving the way for further exploration of this compound's potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that substituents on the quinoxaline ring significantly influence biological activity, with electron-withdrawing groups enhancing anticancer efficacy .
作用机制
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .
相似化合物的比较
Structural Analogs: Quinoxaline Derivatives
Quinoxaline derivatives share the core bicyclic structure but differ in substituents, oxidation states, and appended functional groups. Key examples include:
Key Observations :
- Electronic Effects : Additional electron-withdrawing groups (e.g., oxo in ) increase polarity and may reduce membrane permeability.
- Biological Activity : Amide derivatives (e.g., ) show enhanced antiviral properties compared to the parent compound, likely due to improved target binding.
- Synthetic Utility : Protecting groups (e.g., Fmoc in ) expand applications in solid-phase synthesis.
Heterocyclic Analogs: Quinoline Derivatives
Quinoline-based analogs replace one nitrogen in the bicyclic ring with a carbon atom, altering electronic properties:
Key Observations :
- Reduced Aromaticity: Quinoline derivatives (e.g., ) exhibit weaker π-π stacking interactions compared to quinoxalines, influencing their binding to biological targets.
- Toxicity : Saturated analogs (e.g., ) may pose higher irritation risks due to increased reactivity.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The parent compound (logP ~1.2) is less polar than its oxo-rich analog (logP ~0.5, ).
- Molecular Weight : Derivatives with bulky groups (e.g., Fmoc in , MW 440.45 g/mol) exceed Lipinski’s rule of five thresholds, limiting oral bioavailability.
- Stability : Hydrazone-containing derivatives (e.g., MQOAHM in ) may exhibit pH-dependent hydrolysis, affecting shelf-life.
生物活性
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS Number: 80310-02-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its structure-activity relationships (SAR).
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- CAS Number : 80310-02-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 3.23 |
| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 3.23 |
| K562 (Leukemia) | 0.164 | Doxorubicin | 3.23 |
The compound showed an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been evaluated, with promising results against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| This compound | Not yet tested in detail |
The most active derivatives demonstrated significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL .
Antiviral Activity
Quinoxaline derivatives have also shown antiviral properties, particularly against HIV-1. The compound exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating substantial antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Aliphatic Linkers : Typically decrease activity compared to aromatic linkers.
- Substituents on the Quinoxaline Ring : The nature and position of substituents can either increase or decrease potency against various biological targets.
For instance, the introduction of an electron-donating group at specific positions on the quinoxaline ring has been associated with increased anticancer efficacy .
Study 1: Anticancer Evaluation
In a recent study evaluating a series of quinoxaline derivatives, compound X demonstrated remarkable activity against MCF-7 and HCT116 cell lines with IC50 values of 1.9 and 2.3 µg/mL, respectively . This study emphasizes the need for further exploration into the modifications of quinoxaline structures to enhance their therapeutic potential.
Study 2: Antimicrobial Screening
Another study focused on synthesizing thiazole and thiophene derivatives showed that compounds with quinoxaline moieties exhibited potent antimicrobial activities against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
